molecular formula C6H11Cl2N3O B3110223 (4-Methoxypyrimidin-2-yl)methanamine dihydrochloride CAS No. 1788043-89-9

(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride

Cat. No.: B3110223
CAS No.: 1788043-89-9
M. Wt: 212.07
InChI Key: HNBCZKFFUVRSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(4-methoxypyrimidin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-2-3-8-5(4-7)9-6;;/h2-3H,4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBCZKFFUVRSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyrimidin-2-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxypyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-Methoxypyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxypyridin-2-yl)methanamine dihydrochloride: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

    (4-Methylpyridin-2-yl)methanamine dihydrochloride: This compound has a methyl group instead of a methoxy group.

Uniqueness

(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its methoxy group and pyrimidine ring contribute to its versatility in various chemical reactions and applications.

Biological Activity

(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O. This pyrimidine derivative is gaining attention in scientific research due to its unique biological properties and potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand.

Chemical Structure

The compound features a methoxy group and an amine group, which are essential for its biological activity. The presence of these functional groups allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Capable of being reduced to yield different amine derivatives.
  • Substitution : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Reactions involving this compound typically utilize:

  • Oxidizing agents : Potassium permanganate for oxidation.
  • Reducing agents : Lithium aluminum hydride for reduction.
  • Nucleophiles : For substitution reactions.

These reactions are performed under controlled temperatures and inert atmospheres to ensure desired product formation.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to act as an enzyme inhibitor, impacting metabolic pathways relevant to disease states.

Applications in Research

This compound has diverse applications in scientific research:

  • Enzyme Inhibition Studies : Investigated for its role in inhibiting specific enzymes linked to metabolic disorders.
  • Receptor Binding Studies : Used to understand interactions with various receptors, potentially leading to therapeutic applications.
  • Drug Development : Explored as a lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in cancer metabolism. The IC50 value was determined through dose-response assays, showing significant inhibition at low micromolar concentrations.

Case Study 2: Receptor Interaction

In another investigation, the compound was evaluated for its ability to bind to serotonin receptors. Binding affinity studies revealed that it could act as a selective ligand, influencing serotonin-mediated pathways, which are crucial in mood regulation and anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeTargetObserved EffectIC50 (µM)
Enzyme InhibitionSpecific Enzyme ASignificant inhibition1.5
Receptor BindingSerotonin ReceptorModulation of receptor activity0.8

Table 2: Chemical Reaction Outcomes

Reaction TypeProduct FormedConditions Used
OxidationN-OxideKMnO4, Acetone
ReductionAmine DerivativeLiAlH4, Ether
SubstitutionSubstituted PyrimidineNucleophile, DMF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.